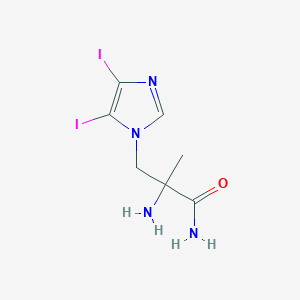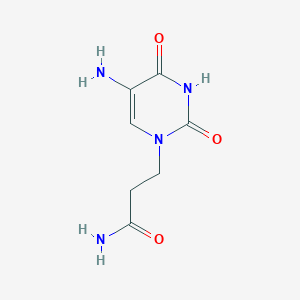
3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide is a chemical compound with the molecular formula C7H10N4O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide typically involves the reaction of 5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular pathways involved in DNA replication and repair, leading to its potential anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Caffeine Impurity B (N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide) .
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives .
Uniqueness
3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C7H10N4O3 |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
3-(5-amino-2,4-dioxopyrimidin-1-yl)propanamide |
InChI |
InChI=1S/C7H10N4O3/c8-4-3-11(2-1-5(9)12)7(14)10-6(4)13/h3H,1-2,8H2,(H2,9,12)(H,10,13,14) |
Clé InChI |
LRXNJSAJRFJNDB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
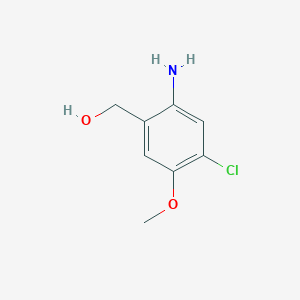
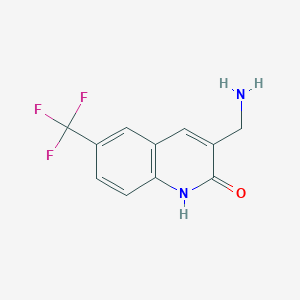
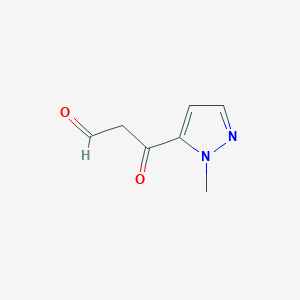
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)

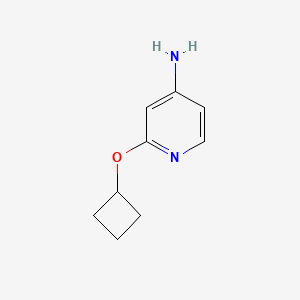
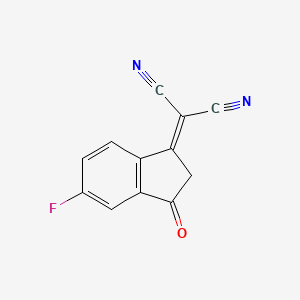
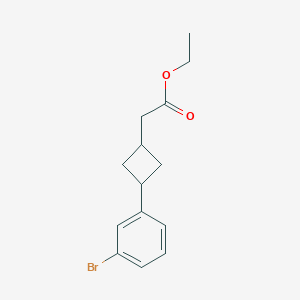
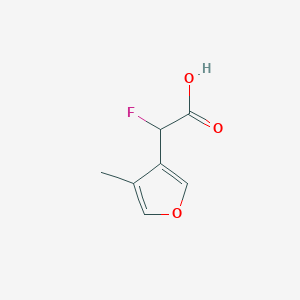
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)
